molecular formula C14H14N2 B1664585 3,3'-Dimethylazobenzene CAS No. 588-04-5

3,3'-Dimethylazobenzene

Cat. No. B1664585
CAS RN: 588-04-5
M. Wt: 210.27 g/mol
InChI Key: HPSZIXYLILUGIP-FOCLMDBBSA-N
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Description

3,3’-Dimethylazobenzene (DMAB) is a chemical compound with the molecular formula C14H14N2 . It is also known by other names such as 1,2-Di-m-tolyldiazene, m,m’-Azotoluene, and 3,3’-Azotoluene . The molecular weight of DMAB is 210.27 g/mol .


Molecular Structure Analysis

The molecular structure of DMAB consists of two phenyl rings each substituted with a methyl group at the 3rd position, and these rings are connected by a diazene (N=N) group . The crystal structures of DMAB were determined by X-ray diffraction at various temperatures .


Chemical Reactions Analysis

DMAB undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm . This photo-induced isomerization is a key characteristic of azobenzene compounds .


Physical And Chemical Properties Analysis

DMAB has a molecular weight of 210.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photo-Induced Crawling Motion

DMAB crystals exhibit a unique phenomenon known as photo-induced crawling motion . When exposed to UV and visible lights simultaneously from different directions, the crystals crawl continuously on a glass surface . This property has been studied extensively, particularly in relation to the surface properties of the substrate .

Surface Property Studies

The crawling motion of DMAB crystals varies depending on the surface properties of the substrate . For instance, on a hydrophilic surface, the crystals crawl faster than those on other surfaces . On hydrophobic surfaces, however, the crystals show little shape change and slower crawling motion . This makes DMAB a useful tool for studying surface properties.

Light-Induced Phase Transition

DMAB crystals undergo a crystal-to-liquid phase transition under photo-irradiation . This property is of interest in the field of materials science, particularly in the study of phase transitions and their applications.

Microscale Object Manipulation

The photo-induced crawling motion of DMAB crystals can be used for the manipulation of microscale objects . This has potential applications in fields such as microfluidics and microrobotics .

Nano/Microparticle Transportation

DMAB crystals can be used to transport nano/micromaterials on a glass surface . This is achieved by exploiting the photo-induced crawling motion of the crystals . The transported materials can be tracked using fluorescence .

Mechanistic Analysis

The unique properties of DMAB, such as its photo-induced crawling motion and phase transition, offer opportunities for mechanistic analysis . In situ time-resolved X-ray diffraction measurements can be conducted to study these phenomena .

Mechanism of Action

Target of Action

3,3’-Dimethylazobenzene is a type of azo compound . The primary targets of azo compounds are typically microbial cells, where they exhibit antimicrobial activity .

Mode of Action

It is known that azo compounds generally interact with microbial cells, leading to their death . The exact interaction between 3,3’-Dimethylazobenzene and its targets is still under investigation.

Biochemical Pathways

Azo compounds are known to interfere with various cellular processes in microbes, leading to their death .

Pharmacokinetics

It is known that 3,3’-dimethylazobenzene is an insoluble molecule , which may affect its bioavailability and distribution within the body.

Result of Action

The result of 3,3’-Dimethylazobenzene’s action is the death of microbial cells, due to its antimicrobial activity . The exact molecular and cellular effects of 3,3’-Dimethylazobenzene’s action are still under investigation.

Action Environment

The action of 3,3’-Dimethylazobenzene can be influenced by various environmental factors. For instance, its insolubility may affect its distribution and efficacy

properties

IUPAC Name

bis(3-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZIXYLILUGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305668
Record name 1,2-Bis(3-methylphenyl)diazene
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethylazobenzene

CAS RN

588-04-5, 26444-20-2, 51437-67-3
Record name 1,2-Bis(3-methylphenyl)diazene
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Record name 3,3'-Azotoluene
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Record name ar,ar'-Azotoluene
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Record name m,m'-Azotoluene
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Record name 3,3'-azotoluene
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Record name 3,3'-Dimethylazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the surface property of a substrate affect the photo-induced crawling motion of DMAB crystals?

A1: Research indicates that surface properties significantly influence the photo-induced crawling motion of DMAB crystals. On hydrophilic glass surfaces, DMAB crystals exhibit faster crawling but tend to spread out during movement []. In contrast, on hydrophobic surfaces, the crawling speed is slower, but the crystals retain their shape with minimal spreading []. This difference arises from the interaction between melted DMAB and the surface. Hydrophilic surfaces facilitate spreading due to higher wettability, while hydrophobic surfaces promote shape retention due to lower wettability []. Furthermore, studies demonstrate that DMAB crystals on gold surfaces modified with a hydroxyl-terminated thiol (HOC16SH) exhibit faster crawling compared to alkyl-terminated thiol (C16SH) modified surfaces, highlighting the importance of terminal groups in surface interactions [].

Q2: Can the photo-induced crawling motion of DMAB crystals be controlled by surface patterning?

A2: Yes, surface patterning plays a crucial role in directing the movement of DMAB crystals. For instance, on a substrate with alternating stripes of C16SH-modified gold and hydrophobic hexadecyltrimethylsilane (HDTMS)-modified glass, DMAB crystals were observed to crawl exclusively on the C16SH-modified gold stripes, indicating preferential movement towards specific surface functionalities []. This behavior suggests that surface patterning can be used to guide the motion of DMAB crystals for targeted applications.

Q3: Does the molecular structure of azobenzene derivatives influence their photoisomerization behavior within confined spaces like zeolite nanocavities?

A3: Yes, the photoisomerization of azobenzene derivatives is significantly affected by their molecular structure within confined spaces. For example, while the cis/trans isomer ratio of azobenzene and 3,3′-dimethylazobenzene increases drastically within zeolite NaY compared to cyclohexane, the cis isomer formation of azobenzene-4,4′-dicarboxylic acid diethyl ester is significantly suppressed in the same environment []. This observation suggests that electrostatic interactions between the azobenzene derivative and the metal ions within the zeolite nanocavities play a crucial role in dictating the photoisomerization process [].

Q4: Can the N=N bond length in azobenzenes be accurately determined using X-ray diffraction, and how does temperature affect this measurement?

A4: Determining the N=N bond length in azobenzenes using X-ray diffraction can be misleading due to the torsional vibration of the N—Ph bonds within the crystal lattice []. This vibration can lead to an apparent shrinkage of the N=N bond, with the degree of shrinkage being temperature-dependent []. Therefore, while X-ray diffraction can provide valuable structural information, it is essential to consider the influence of temperature and dynamic disorder on bond length measurements in azobenzenes.

Q5: Besides photo-induced crawling, are there other interesting aspects of DMAB and related azobenzene derivatives being explored in research?

A5: Yes, beyond the fascinating photo-induced motion, researchers are actively investigating the reactivity of cyclopalladated azido complexes containing various C,N-donor ligands, including azobenzene and 3,3'-dimethylazobenzene []. These complexes exhibit diverse reactivity with organic unsaturated compounds and demonstrate potential as catalysts in various chemical transformations []. This area of research highlights the versatility of azobenzene derivatives and their potential applications beyond their photochemical properties.

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